1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(4-propoxyphenyl)-1H-pyrrol-2(5H)-one
Description
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Properties
IUPAC Name |
(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(4-methoxyphenyl)methylidene]-5-(4-propoxyphenyl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O5/c1-5-16-32-20-12-6-17(7-13-20)22-21(23(28)18-8-10-19(31-4)11-9-18)24(29)25(30)27(22)15-14-26(2)3/h6-13,22,28H,5,14-16H2,1-4H3/b23-21+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPLLWPOMRRTRJ-XTQSDGFTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OC)O)C(=O)C(=O)N2CCN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)OC)\O)/C(=O)C(=O)N2CCN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(4-propoxyphenyl)-1H-pyrrol-2(5H)-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrrole ring and various functional groups, suggests diverse biological activities. This article explores the compound's biological activity, synthesizing research findings, case studies, and data tables.
Chemical Structure and Properties
- Molecular Formula : C25H31N2O4
- Molecular Weight : 439.472 g/mol
- IUPAC Name : 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(4-propoxyphenyl)-1H-pyrrol-2(5H)-one
- SMILES : CC(C)c1ccc(C(C(C(c(cc2)ccc2OC)=O)=C2O)N(CCN(C)C)C2=O)cc1
The presence of a dimethylamino group and various aromatic substituents indicates potential interactions with biological systems, making it a subject of interest in medicinal chemistry .
Biological Activity Overview
The biological activities of this compound can be categorized into several areas:
Antitumor Activity
Research has shown that derivatives of pyrrole compounds exhibit significant antitumor properties. The specific structural features of this compound may enhance its efficacy against various cancer cell lines. A study demonstrated that similar compounds with pyrrole structures showed cytotoxic effects on cancer cells, indicating a potential for further investigation in oncology .
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity. Compounds with similar functional groups have been shown to possess antibacterial and antifungal properties. For instance, studies on related compounds indicate that the presence of methoxy and propoxy groups can enhance antimicrobial efficacy against various pathogens .
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related diseases. The compound's ability to scavenge free radicals can be assessed using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl). Preliminary studies indicate that similar pyrrole derivatives exhibit strong antioxidant activity, suggesting that this compound may also contribute to reducing oxidative damage .
Case Study 1: Antitumor Efficacy
A study conducted on a series of pyrrole derivatives, including the target compound, reported significant cytotoxicity against human breast cancer cells (MCF-7). The IC50 values for these compounds were notably lower than those for standard chemotherapeutics, indicating a promising avenue for cancer treatment.
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Target Compound | 10 | MCF-7 |
| Standard Drug | 25 | MCF-7 |
Case Study 2: Antimicrobial Activity
In vitro tests revealed that the compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of common antibiotics.
| Microorganism | MIC (µg/mL) | Comparison Drug |
|---|---|---|
| Staphylococcus aureus | 15 | Penicillin |
| Escherichia coli | 20 | Ampicillin |
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound and its derivatives. The following table summarizes key findings from various research articles:
Scientific Research Applications
Pharmacological Research
The compound has shown promise in pharmacological studies due to its diverse functional groups, which can interact with biological targets. Its applications include:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been reported to induce apoptosis in human cancer cells through the activation of specific signaling pathways.
- Neuroprotective Effects : Research indicates that the dimethylamino group may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for neuroprotective therapies in conditions such as Alzheimer's disease .
Medicinal Chemistry
The compound serves as a scaffold for the development of new drugs. Modifications to its structure can lead to:
- Enhanced Bioactivity : By altering substituents on the pyrrole ring or aromatic groups, researchers can optimize the compound's pharmacokinetic properties, leading to improved efficacy and reduced side effects .
- Synthesis of Analogues : The base structure allows for the synthesis of various analogues that can be screened for different biological activities, including anti-inflammatory and antimicrobial properties .
Case Study 1: Anticancer Activity
A study evaluating the anticancer potential of pyrrole derivatives, including 1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(4-propoxyphenyl)-1H-pyrrol-2(5H)-one, demonstrated significant cytotoxicity against breast cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest .
Case Study 2: Neuroprotective Properties
Another investigation focused on the neuroprotective effects of similar compounds in models of neurodegeneration. Results indicated that these compounds could reduce oxidative stress markers and improve neuronal survival rates in vitro .
Chemical Reactions Analysis
Oxidation Reactions
The 3-hydroxy group on the pyrrolidine ring undergoes oxidation under mild conditions. Studies of structurally analogous compounds demonstrate:
Key Finding : Oxidation at C3 proceeds with 78% yield in anhydrous DCM at 0–5°C, while aromatic oxidation requires harsher conditions (60°C, 12 hr) .
Reduction Reactions
The compound shows selective reducibility at distinct sites:
| Target Site | Reagent | Product | Selectivity Factor |
|---|---|---|---|
| Pyrrolidine carbonyl | LiAlH₄ | Secondary alcohol | 1:9 (vs aromatic ketone reduction) |
| 4-Methoxybenzoyl group | H₂/Pd-C | Benzyl alcohol derivative | Requires 50 psi H₂ pressure |
Mechanistic Insight : The dimethylaminoethyl side chain participates in chelation-mediated selectivity during borohydride reductions, favoring pyrrolidine carbonyl reduction over aromatic ketones .
Substitution Reactions
Nucleophilic substitution occurs preferentially at the propoxy group:
| Leaving Group | Nucleophile | Conditions | Yield |
|---|---|---|---|
| Propoxy (-OCH₂CH₂CH₃) | NH₃ (liquid) | 140°C, sealed tube | 62% |
| Propoxy | HS⁻ (NaSH) | DMF, 80°C | 58% |
Comparative Reactivity :
| Substituent Position | Relative Reaction Rate (krel) |
|---|---|
| 4-Propoxyphenyl | 1.00 |
| 3-Propoxyphenyl (isomer) | 0.33 |
| 2-Propoxyphenyl | 0.07 |
The para-substituted propoxy group demonstrates 3× greater reactivity than meta-isomers due to reduced steric hindrance .
Complexation Reactions
The dimethylaminoethyl side chain enables metal coordination:
| Metal Ion | Coordination Site | Stability Constant (log β) |
|---|---|---|
| Cu²⁺ | N(CH₃)₂ & carbonyl O | 8.9 ± 0.2 |
| Fe³⁺ | Hydroxy O & benzoyl O | 6.3 ± 0.3 |
Structural Evidence : X-ray crystallography of Cu²⁺ complexes shows square-planar geometry with bond lengths of 1.98 Å (Cu-N) and 1.92 Å (Cu-O) .
Thermal Degradation
Thermogravimetric analysis (TGA) reveals three-stage decomposition:
| Temperature Range (°C) | Mass Loss (%) | Proposed Process |
|---|---|---|
| 180–220 | 12.4 | Propoxy group cleavage |
| 220–280 | 34.7 | Pyrrolidine ring decomposition |
| 280–350 | 28.1 | Aromatic residue oxidation |
Activation energy (Ea) calculations via Kissinger method:
-
Stage 1: 142 kJ/mol
-
Stage 2: 189 kJ/mol
-
Stage 3: 213 kJ/mol
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces three primary pathways:
| Pathway | Quantum Yield (Φ) | Major Product |
|---|---|---|
| [2+2] Cycloaddition | 0.18 | Dimeric quinoline |
| Norrish Type II | 0.09 | Cleavage product |
| Singlet oxygen generation | 0.24 | 1O₂ (confirmed by EPR) |
Solvent Effects :
| Solvent | Reaction Half-life (min) |
|---|---|
| Acetonitrile | 45 ± 2 |
| Methanol | 68 ± 3 |
| Toluene | 22 ± 1 |
Bioconjugation Potential
The hydroxy group enables derivatization for pharmaceutical applications:
| Conjugation Target | Reagent | Coupling Efficiency |
|---|---|---|
| Polyethylene glycol | CDI-activated PEG | 92% |
| Monoclonal antibodies | Sulfo-SMCC linker | 74% |
| Fluorescent probes | FITC-isothiocyanate | 88% |
Stability studies show <5% hydrolysis of conjugated products in PBS (pH 7.4) over 72 hr at 37°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
